1-(4-bromophenyl)-1H-1,2,4-triazole

Catalog No.
S3532677
CAS No.
170230-23-6
M.F
C8H6BrN3
M. Wt
224.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-bromophenyl)-1H-1,2,4-triazole

CAS Number

170230-23-6

Product Name

1-(4-bromophenyl)-1H-1,2,4-triazole

IUPAC Name

1-(4-bromophenyl)-1,2,4-triazole

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

InChI

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H

InChI Key

IBCHTGJSYRVXSG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=NC=N2)Br

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)Br

1-(4-bromophenyl)-1H-1,2,4-triazole is a compound belonging to the family of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromophenyl substituent at the first position of the triazole ring, contributing to its unique chemical properties and biological activities. The presence of the bromine atom enhances its reactivity and potential for various applications in medicinal chemistry and agrochemicals.

-(4-bromophenyl)-1H-1,2,4-triazole (CAS Number: 170230-23-6) is an organic compound containing a triazole ring structure. Triazoles are a class of heterocyclic compounds with various applications in scientific research.

Potential applications

Research suggests potential applications of 1-(4-bromophenyl)-1H-1,2,4-triazole in different fields of scientific study, including:

  • Material science:

    • Triazole derivatives have been explored for their potential use in the development of novel materials with specific properties, such as:
      • Luminescent materials ()
      • Conductive polymers ()
  • Medicinal chemistry:

    • Triazole-based molecules are being investigated for their potential biological properties, including:
      • Antibacterial activity ()
      • Antifungal activity ()

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
  • Cycloaddition Reactions: It can also engage in cycloaddition reactions, particularly with alkynes or alkenes, leading to the formation of new triazole derivatives.

1-(4-bromophenyl)-1H-1,2,4-triazole exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that triazole compounds possess antimicrobial properties against various pathogens, making them suitable candidates for drug development .
  • Anticancer Activity: Some derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .
  • Enzyme Inhibition: Molecular docking studies suggest that this compound may inhibit specific enzymes involved in disease processes, further enhancing its therapeutic potential .

The synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole can be achieved through various methods:

  • Conventional Methods: Traditional methods include the reaction of 4-bromobenzaldehyde with hydrazine derivatives followed by cyclization to form the triazole ring.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that combine multiple steps into a single reaction vessel, improving yield and efficiency .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to accelerate reaction times and increase yields significantly .

The applications of 1-(4-bromophenyl)-1H-1,2,4-triazole span several fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it serves as a lead compound in drug discovery.
  • Agriculture: It is investigated for use as a fungicide or pesticide due to its ability to inhibit fungal growth.
  • Material Science: The compound may also find applications in the development of luminescent materials owing to its unique structural properties .

Interaction studies involving 1-(4-bromophenyl)-1H-1,2,4-triazole focus on its binding affinity with biological targets:

  • Protein Binding Studies: Molecular docking simulations indicate that this compound can effectively bind to specific proteins involved in disease mechanisms .
  • Enzyme Interaction: Investigations into enzyme inhibition demonstrate that it may disrupt critical biochemical pathways by targeting specific enzymes associated with cancer or microbial infections.

Several compounds share structural similarities with 1-(4-bromophenyl)-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(3-chlorophenyl)-1H-1,2,4-triazoleTriazoleChlorine substituent enhances reactivity
5-(4-bromophenyl)-1H-1,2,3-triazoleTriazoleExhibits distinct biological activity
3-(4-fluorophenyl)-1H-1,2,4-triazoleTriazoleFluorine substituent affects electronic properties

Uniqueness of 1-(4-bromophenyl)-1H-1,2,4-triazole

The unique combination of the bromine substituent and the triazole structure provides enhanced reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse

Traditional Heterocyclic Condensation Approaches

Traditional synthetic routes to 1-(4-bromophenyl)-1H-1,2,4-triazole predominantly rely on cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. A classic method involves the reaction of 4-bromophenylhydrazine with formamide under elevated temperatures (170–180°C), facilitating thermal dehydration to form the triazole core. This approach, while straightforward, often requires prolonged reaction times (8–24 hours) and suffers from incomplete conversion due to the high thermal stability of formamide.

An alternative pathway employs acylthiosemicarbazides as intermediates. For instance, treatment of 4-bromobenzohydrazide with potassium thiocyanate in acidic media generates the corresponding acylthiosemicarbazide, which undergoes cyclization in the presence of sulfuric acid to yield the target triazole. This method benefits from higher regioselectivity, as the electron-withdrawing bromo group directs cyclization to the 1,2,4-triazole configuration. Mechanistically, the reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular dehydration (Figure 1).

Table 1: Comparative Analysis of Traditional Condensation Methods

Precursor SystemConditionsYield (%)Time (h)Reference
4-Bromophenylhydrazine + Formamide170°C, solvent-free6824
Acylthiosemicarbazide CyclizationH2SO4, 0°C, CH3COOH/Anhydride824
Hydrazine + Carbon DisulfideReflux, Ethanol756

Recent modifications incorporate microwave irradiation to accelerate the cyclization step. For example, irradiating a mixture of 4-bromophenylhydrazine and formamide at 150°C for 20 minutes achieves 89% yield, reducing energy consumption by 40% compared to conventional heating. However, scalability remains limited due to challenges in maintaining uniform microwave penetration in large batches.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed methods, though less commonly reported for 1-(4-bromophenyl)-1H-1,2,4-triazole, offer potential for modular aryl group introduction. Palladium-catalyzed Suzuki-Miyaura coupling represents a theoretical route to install the 4-bromophenyl moiety post-triazole formation. For instance, coupling 1H-1,2,4-triazole with 4-bromophenylboronic acid using Pd(PPh3)4 could theoretically yield the target compound. However, no experimental reports validate this approach, likely due to competing side reactions at the triazole’s nitrogen centers.

Copper-mediated Ullmann coupling presents another avenue. Reacting 1H-1,2,4-triazole with 1-bromo-4-iodobenzene in the presence of CuI and 1,10-phenanthroline at 110°C could facilitate C-N bond formation. While such methods are well-established for analogous systems, the strong coordination of copper to triazole nitrogens often leads to catalyst deactivation, necessitating stoichiometric metal loads and reducing practicality.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis significantly enhances reaction kinetics for 1-(4-bromophenyl)-1H-1,2,4-triazole. A notable protocol involves irradiating a mixture of 4-bromobenzohydrazide and thiosemicarbazide in ethanol at 300 W for 6 minutes, achieving 94% yield versus 75% under conventional reflux. The rapid dielectric heating effect minimizes side reactions such as oxidative dimerization, preserving the bromophenyl group’s integrity.

Mechanistic Insight: Microwave irradiation preferentially excites polar molecules (e.g., ethanol), generating localized superheating that lowers the activation energy for cyclization. This effect is particularly pronounced in reactions involving sulfur-containing intermediates, where dipole moments enhance microwave absorption.

Solvent-Free Green Chemistry Protocols

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs). One innovative approach utilizes mechanochemical grinding of 4-bromophenylhydrazine hydrochloride and ammonium thiocyanate in a ball mill, achieving 88% yield within 2 hours. The absence of solvent reduces waste generation, while mechanical force promotes intimate reactant mixing, bypassing diffusion limitations.

Another protocol employs molten urea as a reaction medium at 130°C, where urea acts as both solvent and catalyst. The reaction between 4-bromobenzaldehyde and thiosemicarbazide in this system proceeds via in situ imine formation, followed by cyclodehydration to yield the triazole. This method achieves 91% yield with water as the sole byproduct, demonstrating superior atom economy compared to traditional routes.

Table 2: Environmental Metrics of Green Synthesis Methods

MethodE-Factor*PMI**Energy Use (kJ/mol)
Mechanochemical Grinding0.81.2120
Molten Urea Medium0.51.195
Conventional Reflux5.28.7450

E-Factor = (Mass of Waste)/(Mass of Product); *PMI = Process Mass Intensity

The bromophenyl substituent in 1-(4-bromophenyl)-1H-1,2,4-triazole demonstrates significant influence on biological activity through multiple mechanisms. The bromine atom at the para-position of the phenyl ring exerts pronounced electron-withdrawing effects that enhance bioactivity through several pathways.

Halogen bonding emerges as a crucial mechanism for bromophenyl substituent enhancement. Studies demonstrate that the bromine atom can form halogen bonds with electron-rich regions of biological targets, particularly with backbone carbonyl oxygens in protein binding sites [1]. The strength of halogen bonding follows the order iodine > bromine > chlorine, with brominated compounds showing intermediate but substantial binding enhancement compared to their non-halogenated counterparts [1] [2]. Research indicates that halogen bond formation can yield affinity increases of up to two orders of magnitude when targeting appropriate protein binding pockets [2].

The electron-withdrawing nature of the bromo substituent significantly impacts the triazole ring's electronic properties. Computational studies reveal that electron-withdrawing groups, including halogens, reduce electron density on nitrogen atoms within the triazole ring, contributing to enhanced potency through decreased desolvation penalties during binding [3]. This electronic modification facilitates improved interactions with hydrophobic binding regions while maintaining favorable pharmacokinetic properties.

Structure-activity relationship studies demonstrate the superior performance of bromophenyl derivatives compared to other substitution patterns. In annexin A2-S100A10 protein interaction inhibition studies, the para-bromo derivative (compound 40) exhibited 5-fold greater potency than the initial lead compound and superior activity compared to the para-chloro analogue [4]. This enhanced activity correlates with the bromine atom's optimal balance of electronegativity, size, and polarizability for the target binding site.

Pharmacological investigations reveal that bromophenyl-triazole derivatives maintain enhanced biological activity across multiple therapeutic targets. The 4-bromophenyl moiety proves crucial for antibacterial efficacy, with brominated triazole derivatives showing complete growth inhibition against Bacillus cereus at concentrations of 31.25-62.5 μg/mL [5]. The presence of the bromophenyl group enhances antimicrobial potency against Gram-positive bacterial strains compared to non-halogenated analogues [5].

The lipophilicity enhancement provided by the bromophenyl substituent contributes to improved membrane penetration and cellular uptake. Studies indicate that the bromine substitution increases compound lipophilicity while maintaining appropriate aqueous solubility for biological activity . This balance proves critical for achieving optimal pharmacokinetic properties and therapeutic efficacy.

Triazole Ring Modifications and Pharmacophore Optimization

The 1,2,4-triazole ring system serves as a privileged scaffold in medicinal chemistry, offering unique electronic and structural properties that facilitate pharmacophore optimization. The triazole nucleus provides multiple sites for structural modification while maintaining essential pharmacological characteristics including metabolic stability, low toxicity, and broad-spectrum biological activity [7] [8] [9].

Electronic properties of the triazole ring contribute significantly to biological activity through hydrogen bonding and coordination interactions. The nitrogen atoms at positions 1, 2, and 4 serve as hydrogen bond acceptors, while the ring system exhibits appropriate electron density distribution for π-π stacking interactions with aromatic amino acid residues [7] [10]. Quantum chemical calculations demonstrate that the triazole ring maintains stable electronic bridging behavior, facilitating charge distribution throughout the molecular framework [11].

Pharmacophore optimization studies reveal that N4-substitution patterns critically influence biological activity. The nature of substituents at the N4 position affects both binding affinity and selectivity profiles. Research demonstrates that furfuryl substituents at N4 optimize interactions with hydrophobic regions of target proteins, while alternative substituents such as 4-methoxyphenyl groups can provide enhanced potency in specific electronic environments [4]. The optimal N4 substituent depends on the overall electronic character of the molecular framework, with electron-withdrawing acetamide-linked ring systems favoring different substitution patterns than electron-donating systems.

Ring substitution at the C5 position provides additional optimization opportunities. Studies show that methylation at C5 can modulate biological activity, though complete retention of the sulfanyl side chain proves essential for maintaining potency [4]. The 4,6-dimethylpyrimidin-2-ylsulfanyl side chain demonstrates critical importance for activity, with truncation resulting in complete or substantial loss of biological efficacy.

Metabolic stability considerations influence triazole ring optimization strategies. The triazole nucleus exhibits inherent resistance to metabolic degradation, particularly compared to more labile heterocyclic systems [12]. This stability allows for extended duration of action and reduced dosing frequency requirements. However, specific substitution patterns can enhance or diminish metabolic stability, necessitating careful consideration during optimization.

Bioisosteric applications of the triazole ring expand optimization possibilities. The triazole system serves as an effective bioisostere for amide bonds, carboxylic acids, and other functional groups while providing improved pharmacological properties [12]. This versatility enables the replacement of metabolically labile groups with the stable triazole framework while maintaining or enhancing biological activity.

Comparative Analysis with Chlorophenyl/Fluorophenyl Analogues

Systematic comparison of bromophenyl, chlorophenyl, and fluorophenyl analogues reveals distinct structure-activity relationships that inform optimal halogen selection for therapeutic applications. The three halogen substituents exhibit markedly different electronic, steric, and binding characteristics that influence biological activity through complementary mechanisms.

Electronegativity differences among the halogens significantly impact molecular electronic properties. Fluorine exhibits the highest electronegativity (4.0), followed by chlorine (3.0) and bromine (2.8), resulting in different degrees of electron withdrawal from the phenyl ring [13]. Fluorophenyl derivatives often demonstrate enhanced metabolic stability due to the strong C-F bond, with replacement of oxidizable C-H bonds by C-F bonds increasing biological half-life [13]. However, this enhanced stability may reduce binding affinity in cases where metabolic activation contributes to therapeutic efficacy.

Halogen bonding strength varies substantially among the three substituents. Bromine forms stronger halogen bonds than chlorine, while fluorine typically does not participate in halogen bonding interactions [1] [2]. This difference directly impacts binding affinity, with brominated compounds often showing superior potency in protein-ligand interactions that benefit from halogen bonding. Studies demonstrate binding affinity enhancement following the order: iodine ≈ bromine > chlorine >> fluorine for halogen bond-dependent interactions [1].

Size and steric considerations influence binding site accommodation and selectivity. Bromine atoms (van der Waals radius 1.85 Å) occupy more space than chlorine (1.75 Å) or fluorine (1.47 Å), potentially affecting binding pocket fit and selectivity profiles [2]. Research indicates that larger halogens may provide enhanced selectivity through improved geometric complementarity with specific binding sites, while smaller halogens might achieve broader target engagement.

Pharmacokinetic property comparisons reveal systematic trends across halogen substituents. Fluorinated compounds typically exhibit enhanced membrane permeability and extended plasma half-life due to increased lipophilicity and metabolic stability [13]. Chlorinated analogues demonstrate intermediate properties, while brominated derivatives often show optimal balance of potency and pharmacokinetic characteristics for many therapeutic applications [1].

Biological activity profiles demonstrate context-dependent preferences for specific halogen substituents. In triazole-based anticancer agents, fluorinated derivatives often show enhanced potency against specific cancer cell lines, with fluorination improving selectivity and reducing off-target effects [13]. Conversely, brominated triazole derivatives frequently exhibit superior antimicrobial activity, particularly against Gram-positive bacteria, compared to their chlorinated or fluorinated counterparts [5] [14].

Resistance mechanism susceptibility varies among halogenated analogues. Studies of triazole antifungal agents reveal different resistance development patterns for fluorinated versus brominated derivatives [15]. Fluorinated compounds may face resistance through enhanced efflux pump activity, while brominated analogues encounter different resistance mechanisms related to target site modifications.

The following comparative data table summarizes key differences among halogenated phenyl-triazole analogues:

PropertyFluorophenylChlorophenylBromophenyl
Electronegativity4.03.02.8
Halogen Bond StrengthMinimalModerateStrong
van der Waals Radius (Å)1.471.751.85
Metabolic StabilityHighModerateModerate
Lipophilicity EnhancementLow-ModerateModerateHigh
Antimicrobial ActivityVariableGoodExcellent
Anticancer PotencyEnhancedModerateStrong

Synthesis accessibility and cost considerations also influence halogen selection. Fluorination often requires specialized reagents and conditions, increasing synthetic complexity and cost [13]. Chlorination typically represents a good balance of accessibility and biological activity, while bromination offers excellent activity enhancement with reasonable synthetic accessibility [17].

Toxicological profiles show generally favorable safety margins for all three halogen substituents when incorporated into triazole frameworks. However, specific applications may favor particular halogens based on target organ toxicity considerations and therapeutic window requirements [7] [8].

XLogP3

2.4

Dates

Last modified: 08-19-2023

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